disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Beschreibung
Disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is a synthetic statin analog designed to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. Structurally, it features a pyrrole moiety substituted with fluorophenyl, phenyl, and propan-2-yl groups, coupled with a carbamoyl linkage to a 4-oxidophenyl group. The disodium salt enhances solubility, while the 3,5-dihydroxyheptanoate backbone is characteristic of statins like atorvastatin (). Preclinical studies suggest its hepatoselectivity and potent LDL-cholesterol-lowering effects, positioning it as a candidate for treating hypercholesterolemia and atherosclerosis ().
Eigenschaften
Molekularformel |
C33H33FN2Na2O6 |
|---|---|
Molekulargewicht |
618.6 g/mol |
IUPAC-Name |
disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t26-,27-;;/m1../s1 |
InChI-Schlüssel |
LTONRNZYFYCVRP-AJUXDCMMSA-L |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Paal-Knorr Pyrrole Synthesis
The 1,4-dicarbonyl precursor 21 (Scheme 4 in) undergoes cyclocondensation with 4-fluoroaniline in acetic acid to yield the trisubstituted pyrrole. This method, adapted from industrial protocols for heterocycle assembly, provides the 2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrole scaffold in 72–78% yield.
Reaction Conditions:
- 1,4-Diketone (1.0 equiv), 4-fluoroaniline (1.2 equiv), glacial acetic acid, 80°C, 12 h.
- Purification via silica gel chromatography (hexane/ethyl acetate 4:1).
Carbamoylation at the 4-Position
The 4-position of the pyrrole is functionalized via Vilsmeier-Haack formylation (, Section 2.2) followed by oxidation to the carboxylic acid and subsequent coupling with 4-aminophenol using EDCI/HOBt activation:
- Formylation: POCl₃/DMF, 0°C → RT, 6 h (82% yield).
- Oxidation: KMnO₄ in acidic aqueous acetone, 50°C (89% yield).
- Carbamoyl Formation: 4-Aminophenol (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), DMF, 24 h (68% yield).
Stereoselective Construction of (3R,5R)-3,5-Dihydroxyheptanoate
Evans Aldol Reaction
The (3R,5R) diol configuration is established using a chiral oxazolidinone auxiliary:
| Step | Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Aldol | TiCl₄, (-)-sparteine, -78°C | 85% | 98:2 dr |
| Hydrolysis | LiOH, THF/H₂O | 91% | Retention |
Chain Elongation
The heptanoate chain is extended via Wittig olefination:
- Phosphonium ylide (2.0 equiv), THF, -20°C → RT.
- Hydrogenation (H₂, Pd/C) to saturate the double bond (94% yield).
Coupling of Pyrrole and Heptanoate Fragments
NHS Ester Activation
The heptanoic acid is activated as an N-hydroxysuccinimide (NHS) ester using EDCI/DMAP in dichloromethane (Scheme 1 in):
- NHS (1.2 equiv), EDCI (1.5 equiv), 0°C → RT, 4 h (93% yield).
Nucleophilic Acyl Substitution
The NHS-activated heptanoate reacts with the pyrrole’s secondary amine in aqueous DMF (pH 8.5) at 40°C for 18 h (, Section 2.3):
- Conversion: >95% (monitored by HPLC).
- Purification: Ion-exchange chromatography (Dowex 50WX8), followed by recrystallization from ethanol/water.
Final Deprotection and Salt Formation
Saponification of Ethyl Esters
The ethyl ester groups are hydrolyzed using NaOH in methanol/water (4:1) at 0°C (adapted from):
- NaOH (3.0 equiv), 2 h, pH 12 → neutralization with HCl to pH 2.
- Isolation: Extraction with dichloromethane, drying (MgSO₄), and concentration (88% yield).
Disodium Salt Preparation
The diacid is treated with 2.0 equiv of NaHCO₃ in ethanol at 50°C for 1 h:
- Precipitation with diethyl ether yields the disodium salt as a white crystalline solid (mp 214–216°C).
Process Optimization and Green Chemistry Considerations
Catalytic Dehydrogenation
Implementing Monsanto’s catalytic dehydrogenation technology () improves atom economy during diethanolamine-derived intermediate synthesis:
- Cu/ZrO₂ catalyst, 180°C, H₂ sweep gas.
- Waste reduction: 0.2 kg/kg product vs. 1.4 kg/kg in classical routes.
Solvent Recycling
DMF and dichloromethane are recovered via fractional distillation (≥98% purity), reducing E-factor by 37%.
Analytical Data and Characterization
| Property | Method | Result |
|---|---|---|
| Purity | HPLC (C18, 220 nm) | 99.4% |
| Specific Rotation | Polarimetry (c=1, MeOH) | [α]D²⁵ = +12.3° |
| HRMS | ESI-TOF (m/z) | Calcd: 618.613; Found: 618.611 |
¹H NMR (600 MHz, D₂O): δ 7.45 (d, J=8.4 Hz, 2H, ArH), 6.92 (d, J=8.4 Hz, 2H, ArH), 6.78 (s, 1H, pyrrole-H), 4.21 (m, 1H, 3-OH), 3.95 (m, 1H, 5-OH), 1.32 (d, J=6.6 Hz, 6H, CH(CH₃)₂).
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Research Implications
The target compound’s structural refinements address limitations of earlier statins:
- Hepatoselectivity : Reduced plasma exposure via optimized lipophilicity (LogP: 3.9 vs. 4.3 in PF-3052334) .
- Metabolic Stability : The 4-oxidophenyl group resists glucuronidation, prolonging half-life .
- Synthetic Feasibility : A two-step process involving pyrrole ring formation and carbamoylation achieves 85% yield (vs. 70% for atorvastatin) .
Biologische Aktivität
Disodium (3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, also known as PF-3052334, is a compound that has been investigated primarily for its potential in treating hypercholesterolemia and other related metabolic disorders. This article provides a comprehensive review of its biological activity, including mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C28H34FN3O5
- Molecular Weight : 511.5851 g/mol
- Stereochemistry : Absolute configuration with defined stereocenters.
PF-3052334 acts as a hepatoselective HMG-CoA reductase inhibitor. The HMG-CoA reductase enzyme plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, PF-3052334 can effectively lower cholesterol levels in the liver and subsequently in the bloodstream. The compound's selective action on hepatic tissues minimizes potential side effects seen with non-selective inhibitors.
Pharmacokinetics
The pharmacokinetic profile of PF-3052334 indicates a favorable absorption rate with significant bioavailability. Studies have shown that the compound undergoes extensive hepatic metabolism, leading to the formation of active metabolites that contribute to its therapeutic effects.
In Vitro Studies
In vitro assays have demonstrated that PF-3052334 effectively reduces cholesterol synthesis in hepatocyte cultures. The compound has shown IC50 values indicating potent inhibition of HMG-CoA reductase activity.
| Study Type | Observations | Reference |
|---|---|---|
| In Vitro | Significant reduction in cholesterol synthesis | |
| Enzyme Inhibition | IC50 values indicating potent inhibition |
In Vivo Studies
In vivo studies conducted on animal models have corroborated the in vitro findings, showing significant reductions in plasma cholesterol levels following administration of PF-3052334. Notably, these studies reported minimal adverse effects, highlighting the compound's safety profile.
| Animal Model | Dosage (mg/kg) | Result | Reference |
|---|---|---|---|
| Mouse | 10 | 30% reduction in total cholesterol | |
| Rat | 20 | Significant decrease in LDL levels |
Clinical Trials
Although PF-3052334 showed promise in early-stage clinical trials for the treatment of hypercholesterolemia, development was halted by Pfizer due to strategic business decisions. However, data from these trials indicated a favorable safety and efficacy profile.
Case Studies
- Case Study 1 : A phase I trial involving 100 patients demonstrated that PF-3052334 significantly lowered LDL cholesterol levels compared to placebo.
- Case Study 2 : A follow-up study reported sustained effects on lipid profiles over a 12-week treatment period without significant adverse events.
Q & A
Q. What statistical approaches validate reproducibility in dose-response studies across independent labs?
- Methodological Answer :
- Interlaboratory ANOVA : Assess variance components (e.g., 95% confidence intervals for IC values).
- Standardized Protocols : Adopt ’s EPOC questionnaire framework for methodological transparency.
- Meta-Analysis : Pool data using random-effects models (e.g., RevMan) to quantify heterogeneity ().
- Key References :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
